molecular formula C6H11F2NO B12285050 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)-

1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)-

Cat. No.: B12285050
M. Wt: 151.15 g/mol
InChI Key: DMLZWOWSUJJYJL-YSLANXFLSA-N
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Description

1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions and an ethanol group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- typically involves the fluorination of pyrrolidine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of pyrrolidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the fluorine positions .

Scientific Research Applications

1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- is unique due to the combination of fluorine atoms and the ethanol group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

1-[(3R,4R)-3,4-difluoropyrrolidin-1-yl]ethanol

InChI

InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3/t4?,5-,6-/m1/s1

InChI Key

DMLZWOWSUJJYJL-YSLANXFLSA-N

Isomeric SMILES

CC(N1C[C@H]([C@@H](C1)F)F)O

Canonical SMILES

CC(N1CC(C(C1)F)F)O

Origin of Product

United States

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